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Executive Summary

Cavosonstat (N91115) is an investigational, orally bioavailable small molecule developed as a
cystic fibrosis transmembrane conductance regulator (CFTR) stabilizer. Its mechanism of
action is distinct from and complementary to CFTR correctors and potentiators. Cavosonstat is
a potent, selective, and reversible inhibitor of S-nitrosoglutathione reductase (GSNOR), an
enzyme responsible for the catabolism of S-nitrosoglutathione (GSNO).[1] By inhibiting
GSNOR, cavosonstat elevates intracellular levels of GSNO, a key signaling molecule that is
deficient in the airways of individuals with cystic fibrosis (CF).[2][3] The increased GSNO levels
lead to the S-nitrosylation of specific chaperone proteins, such as C-terminus of Hsc70-
interacting protein (CHIP) and Hsp70/Hsp90 organizing protein (HOP), which are involved in
the degradation of the CFTR protein.[3][4][5] This post-translational modification inhibits the
chaperone-mediated ubiquitination and subsequent proteasomal degradation of F508del-
CFTR, thereby increasing its maturation, stability, and residence time at the cell surface.[3][4]
[5] While preclinical studies demonstrated promising activity, cavosonstat did not meet its
primary endpoints in Phase 2 clinical trials, and its development for CF has been discontinued.
[2] This guide provides a detailed technical overview of its mechanism, preclinical data, and the
experimental protocols used in its evaluation.
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Mechanism of Action: The GSNOR Inhibition
Pathway

Cavosonstat operates by targeting the proteostasis machinery that governs the fate of the
F508del-CFTR protein. The F508del mutation causes protein misfolding, leading to its
recognition by the endoplasmic reticulum (ER) quality control system. Chaperone proteins,
including Hsc70 and the E3 ubiquitin ligase CHIP, bind to the misfolded CFTR, targeting it for
ubiquitination and degradation by the proteasome.[4][6]

In CF airways, GSNOR activity is elevated, leading to depleted levels of the endogenous
bronchodilator and signaling molecule GSNO.[2][4] Cavosonstat inhibits GSNOR, thereby
restoring GSNO levels.[1][2] Increased GSNO leads to the S-nitrosylation (the addition of a
nitroso group to a thiol) of key chaperone proteins.[4][5] Specifically, the S-nitrosylation of CHIP
has been shown to inhibit its E3 ubiquitin ligase activity, preventing it from tagging F508del-
CFTR for degradation.[4][6] This reduces the interaction between CHIP and CFTR, allowing
more of the mutant protein to escape degradation, mature (transition from the core-
glycosylated Band B to the complex-glycosylated Band C), and traffic to the cell surface.[3][4]
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Caption: Cavosonstat's signaling pathway for CFTR stabilization.
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Summary of Quantitative Data

While extensive quantitative preclinical data for cavosonstat was not published in peer-
reviewed literature, reports from Nivalis Therapeutics and related studies on GSNOR inhibitors
provide key insights.[3][7] Clinical trial data offers a quantitative measure of its biological effect
in patients.

Table 1: Preclinical Activity of GSNOR Inhibition on F508del-CFTR

Parameter Assay Cell Type Effect Reference
GSNOR
inhibitor ("C3")
reversed the

CFTR CFBE41lo- GSNOR-
_ Western Blot . [4]
Maturation (F508del) mediated
decrease in

mature Band C

CFTR.
GSNOR
knockdown with
CFTR CFBE41o- siRNA increased
) Western Blot ) [2][4]
Expression (F508del) expression and

maturation of
F508del-CFTR.

| CFTR Function | Not Specified | Airway cells from CF patients | N91115 significantly increased
and prolonged F508del-CFTR function when added to a corrector and potentiator. |[7] |

Table 2: Phase 1b Clinical Trial Results (Cavosonstat Monotherapy)
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Placebo-
Adjusted
Patient Dose Group Change
Parameter . p-value Reference
Population (BID) from
Baseline
(Day 28)
Homozygou -5.2 mmol/L
Sweat
_ s F508del 200 mg (95% CI: 0.11 [1][8]
Chloride
(n=51) -11.7, 1.4)

| Sweat Chloride | Homozygous F508del (n=51) | 200 mg | -4.1 mmol/L (Within-group change
from baseline) | 0.032 [[9][10] |

Table 3: Phase 2 Clinical Trial Primary Endpoint

Patient
Parameter . Treatment Outcome Reference
Population
Failed to
demonstrate
Cavosonstat o
Homozygous benefit in
. (200mg or
Lung Function F508del on absolute [2]
. 400mg BID) .
Orkambi® change in
add-on
PPFEV1 vs.
placebo.

| Lung Function | Heterozygous F508del + Gating Mutation on Kalydeco® | Cavosonstat
(400mg BID) add-on | Did not demonstrate a benefit in lung function measures. |[2] |

Key Experimental Protocols

The evaluation of a CFTR stabilizer like cavosonstat relies on a series of established
biochemical and electrophysiological assays to measure its effect on the target enzyme and on
CFTR protein expression, trafficking, and function.
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GSNOR Activity Spectrophotometric Assay

This assay measures the enzymatic activity of GSNOR by monitoring the consumption of its
cofactor, NADH.

Principle: GSNOR catalyzes the reduction of GSNO to glutathione disulfide (GSSG) and
ammonia, a reaction that consumes NADH. The rate of NADH oxidation is measured as a
decrease in absorbance at 340 nm.

Protocol:

o Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCI, 0.5 mM
EDTA, pH 8.0).

e Reagent Addition: In a quartz cuvette, combine the reaction buffer, a source of GSNOR
enzyme (from cell lysate or purified protein), and the inhibitor (cavosonstat) at various
concentrations.

e Initiation: Add NADH to a final concentration of approximately 0.2 mM and GSNO to a final
concentration of approximately 400 uM to start the reaction.

o Measurement: Immediately place the cuvette in a spectrophotometer and monitor the
decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) at a
constant temperature (e.g., 25°C).[11]

e Analysis: Calculate the rate of NADH consumption from the linear phase of the absorbance
curve. GSNOR activity is expressed as nmol of NADH consumed per minute per mg of
protein. Plot the inhibition curve to determine the 1Cso of cavosonstat.

CFTR Maturation Western Blot Assay

This immunoassay quantifies the relative amounts of immature (ER-resident) and mature (post-
Golgi) CFTR protein.

Principle: CFTR undergoes glycosylation as it traffics through the secretory pathway. The core-
glycosylated, immature form in the ER (Band B) has a lower molecular weight (~160 kDa) than
the complex-glycosylated, mature form that has passed through the Golgi (Band C, ~180 kDa).
An effective stabilizer will increase the ratio of Band C to Band B.
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Protocol:

Cell Culture and Treatment: Plate human bronchial epithelial cells expressing F508del-CFTR
(e.g., CFBE41o0-) and culture until confluent. Treat cells with cavosonstat, other modulators
(e.g., correctors), or vehicle (DMSO) for a specified time (e.g., 24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease
inhibitors.

Protein Quantification: Determine the total protein concentration of the lysates using a BCA
or Bradford assay.

SDS-PAGE: Denature equal amounts of protein from each sample and separate by
molecular weight using SDS-polyacrylamide gel electrophoresis.

Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane
and probe with a primary antibody specific to CFTR, followed by a horseradish peroxidase
(HRP)-conjugated secondary antibody.

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein
bands using an imaging system.

Analysis: Use densitometry software to quantify the intensity of Band B and Band C.
Calculate the maturation ratio (Band C / (Band B + Band C)) or the fold-change in Band C
relative to the vehicle control.

CFTR Cell Surface Stability Assay

This assay measures the residence time of CFTR at the plasma membrane.

Principle: Cell surface proteins are labeled with a cleavable biotin tag. Protein synthesis is then
inhibited, and the amount of biotinylated CFTR remaining at the surface is measured over time
(a "chase" period). A stabilizer will increase the half-life of surface CFTR.

Protocol:

o Cell Culture and Treatment: Treat CFBE410- cells expressing F508del-CFTR with a
corrector (to rescue the protein to the surface) and cavosonstat or vehicle for 24 hours.
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Surface Biotinylation: Cool cells to 4°C to halt membrane trafficking. Incubate with a
membrane-impermeable, cleavable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) to label
surface proteins. Quench the reaction.

Cycloheximide Chase: Add pre-warmed culture medium containing cycloheximide (100
pg/mL) to inhibit new protein synthesis. Incubate cells at 37°C for various time points (e.g., O,
2,4, 6 hours).

Lysis and Pulldown: At each time point, lyse the cells. Use streptavidin-coated beads to
precipitate the biotinylated proteins from the lysate.

Analysis: Elute the captured proteins and analyze the amount of CFTR at each time point by
Western blot. Quantify the band intensity and plot the percentage of CFTR remaining over
time to calculate the protein's half-life at the cell surface.
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Caption: Workflow for evaluating a CFTR stabilizer like cavosonstat.
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Conclusion

Cavosonstat was a first-in-class CFTR stabilizer that showed a clear scientific rationale and
promising preclinical signals. Its mechanism, centered on the inhibition of GSNOR to modulate
chaperone-mediated degradation of F508del-CFTR, represented a novel therapeutic strategy.
However, the modest biological signal observed in Phase 1b (a slight reduction in sweat
chloride) did not translate into a meaningful clinical benefit in lung function in larger Phase 2
trials.[2][9] The discontinuation of its development underscores the challenge of translating in
vitro cell-based rescue of F508del-CFTR into significant clinical efficacy. Despite this outcome,
the study of cavosonstat has provided valuable insights into the complex proteostasis network
governing CFTR and highlights the potential of targeting chaperone systems as a
complementary approach in the treatment of cystic fibrosis and other protein misfolding
diseases.
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 To cite this document: BenchChem. [The CFTR Stabilizer Cavosonstat: A Technical
Overview of its Mechanism and Preclinical Efficacy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b606496#cavosonstat-and-its-effect-on-
cftr-protein-stabilization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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